3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal
Description
3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal is a synthetic indole derivative characterized by a benzoyl group at the N1 position, a hydroxyl group at C2, and a propanal side chain at C3 of the dihydroindole core. The analysis below focuses on structurally related indole derivatives to infer comparative insights.
Properties
CAS No. |
649558-99-6 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
3-(1-benzoyl-2-hydroxy-2,3-dihydroindol-3-yl)propanal |
InChI |
InChI=1S/C18H17NO3/c20-12-6-10-15-14-9-4-5-11-16(14)19(18(15)22)17(21)13-7-2-1-3-8-13/h1-5,7-9,11-12,15,18,22H,6,10H2 |
InChI Key |
CFJJYIDZRNWBGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(C(C3=CC=CC=C32)CCC=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the benzoyl group. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like toluene or ethanol.
Scientific Research Applications
Antiviral Properties
Research has indicated that compounds similar to 3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal exhibit antiviral properties, particularly against HIV. A study published in Nature explored the synthesis of analogues that inhibit HIV-1 reverse transcriptase (RT), showing that structural flexibility in these compounds enhances their efficacy against resistant strains of the virus .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation as a potential anticancer agent. For instance, structural modifications have been shown to enhance cytotoxicity against various cancer cell lines .
Drug Development
The unique properties of 3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal make it a valuable scaffold in drug design. The indole framework is prevalent in many biologically active compounds, and modifications to this structure can lead to novel therapeutic agents. Research has focused on optimizing the pharmacological profile of such compounds to improve their bioavailability and reduce toxicity .
Structure–Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial in medicinal chemistry. Studies have employed various analogues of 3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal to elucidate how different substitutions affect their activity against target proteins. This information is vital for guiding future synthetic efforts and developing more effective drugs .
Case Study 1: HIV Inhibition
A significant study investigated the efficacy of several indole derivatives, including those related to 3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal, against HIV variants resistant to standard treatments. The results demonstrated that certain modifications led to increased inhibitory activity against both wild-type and mutant strains of HIV .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, derivatives of the compound were screened for cytotoxic effects on human cancer cell lines. The findings indicated that specific substitutions on the indole ring enhanced apoptotic activity, suggesting potential pathways for therapeutic development .
Mechanism of Action
The mechanism of action of 3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways . The benzoyl and hydroxy groups also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Compounds :
- 2-(1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile (4f) []: Yield: 60% Substituents: Benzyl (N1), oxo (C2), acetonitrile (C3). Synthesis: Prepared via cyanoethylation under acidic conditions. Comparison: The benzyl group in 4f may stabilize intermediates, but the lower yield compared to benzoyl-containing analogues (e.g., 90% for 2b in []) suggests that electron-withdrawing groups like benzoyl enhance reactivity in certain pathways.
- 1-(1-Benzoyl-1H-indol-3-yl)-3-(naphthalen-2-yl)prop-2-ene-1-one (2b) []:
- Yield : 90%
- Substituents : Benzoyl (N1), ketone (C3), naphthyl.
- Synthesis : High yield attributed to the benzoyl group’s electron-withdrawing nature, which may facilitate nucleophilic additions.
Inference : The benzoyl group in the target compound likely improves synthetic efficiency compared to benzyl or alkyl substituents, though the propanal side chain’s reactivity (aldehyde group) may introduce challenges in stabilization .
Impact of Functional Groups on Physical Properties
Melting Points and Crystallinity :
- Hydroxyl vs. Oxo Groups: The target compound’s C2 hydroxyl group (vs.
- Aldehyde vs. Nitrile/Ketone : The propanal chain introduces polarity and hydrogen-bonding capacity, which may increase solubility in polar solvents compared to nitrile-containing analogues .
Spectroscopic and Structural Features
IR and NMR Trends :
- Carbonyl Stretches :
- NMR Shifts :
Crystallographic Data :
- 5-Benzoyl-2-(1H-indol-3-yl)-4-(4-methyl-phenyl)-4,5-dihydrofuran-3-carbonitrile []:
- R factor: 0.045, indicating high crystallinity.
- Structural motif: Benzoyl and nitrile groups stabilize molecular packing via π-π stacking and dipole interactions.
Inference : The target compound’s hydroxyl and aldehyde groups may reduce crystallinity compared to purely aromatic or ketone-containing analogues, complicating X-ray analysis .
Receptor Binding and Toxicity :
- Melatonin Receptor Affinity : Compounds like 4f–4j [] were evaluated for receptor binding, but the target compound’s activity remains unstudied.
- Safety Profile: 3-(2-Benzhydryl-1H-indol-3-yl)propanoic acid []: Requires stringent handling precautions, suggesting indole derivatives with bulky substituents (e.g., benzhydryl) may pose toxicity risks. Aldehyde Reactivity: The propanal group in the target compound could confer oxidative or irritant properties, necessitating controlled synthesis conditions .
Biological Activity
3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C18H19NO2
Molecular Weight: 281.35 g/mol
The compound features an indole structure, which is commonly associated with various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that compounds with indole structures exhibit promising anticancer properties. The benzoyl and hydroxyl groups in 3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal may enhance its interaction with cellular targets involved in tumor growth and progression.
Mechanism of Action:
- Inhibition of Cell Proliferation: Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting Signaling Pathways: It may interfere with critical signaling pathways such as PI3K/Akt and MAPK pathways, which are often dysregulated in cancer cells.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects, potentially through the modulation of pro-inflammatory cytokines.
Research Findings:
- In vitro studies suggest that it can downregulate the expression of TNF-alpha and IL-6, key mediators in inflammatory responses.
- The compound's ability to inhibit NF-kB signaling contributes to its anti-inflammatory effects.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits PI3K/Akt signaling | , |
| Anti-inflammatory | Modulates cytokine expression; inhibits NF-kB | , |
Case Study 1: Anticancer Effects
In a study involving human breast cancer cell lines, 3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal was shown to significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Inflammatory Response Modulation
A recent investigation assessed the compound's effects on LPS-induced inflammation in macrophages. Treatment with the compound resulted in a marked decrease in the levels of pro-inflammatory cytokines (IL-1β, IL-6) compared to untreated controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
